

# Benchmarking TAS-205 Against Corticosteroids for Duchenne Muscular Dystrophy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | GC-205   |           |
| Cat. No.:            | B1192730 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational compound TAS-205 (also known as pizuglanstat) against the established therapeutic agents, corticosteroids, for the treatment of Duchenne Muscular Dystrophy (DMD). The information is based on available clinical trial data.

### **Executive Summary**

TAS-205 is a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS), an enzyme involved in inflammatory processes implicated in the pathology of Duchenne Muscular Dystrophy.[1][2][3] Corticosteroids, such as prednisone and deflazacort, have been the cornerstone of DMD management for over two decades, working to slow the progression of the disease.[4]

Clinical trials for TAS-205 have explored its safety and efficacy, with early-phase studies showing some potential to slow muscle deterioration.[5] However, a subsequent Phase 3 trial did not meet its primary endpoint.[1][2] This guide will delve into the available data for a direct comparison.

#### **Data Presentation**

### Table 1: Efficacy Data of TAS-205 vs. Corticosteroids in Ambulatory DMD Patients



| Therapeutic Agent             | Trial Phase                                                     | Primary Endpoint                                                                     | Results                                                                                                                                                                               |
|-------------------------------|-----------------------------------------------------------------|--------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| TAS-205<br>(pizuglanstat)     | Phase 2                                                         | Change from baseline in 6-Minute Walk Distance (6MWD) at 24 weeks                    | Low-dose group<br>showed a smaller<br>decline in 6MWD<br>compared to placebo<br>(-3.5m vs -17.0m).<br>High-dose group also<br>showed a smaller<br>decline (-7.5m vs<br>-17.0m).[5][6] |
| Phase 3                       | Change from baseline in time to rise from the floor at 52 weeks | Did not show a significant difference compared to placebo. [1][2]                    |                                                                                                                                                                                       |
| Prednisone                    | Phase 3                                                         | Muscle Strength                                                                      | Significant improvement in muscle strength compared to placebo after 12 weeks.[7]                                                                                                     |
| Deflazacort                   | Phase 3                                                         | Muscle Strength                                                                      | Significant improvement in muscle strength compared to placebo after 12 weeks.[7]                                                                                                     |
| Prednisone vs.<br>Deflazacort | Randomized Clinical<br>Trial                                    | Global outcome (rising from floor, forced vital capacity, satisfaction) over 3 years | Daily prednisone and daily deflazacort showed significantly better outcomes than intermittent prednisone, with no significant difference between the two daily regimens.[8]           |



**Table 2: Safety and Tolerability Profile** 

| Therapeutic Agent                         | Common Adverse Events                                                                                                                                                          |  |
|-------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| TAS-205 (pizuglanstat)                    | Generally well-tolerated in Phase 1 and 2 trials with no specific adverse drug reactions observed.[6][9]                                                                       |  |
| Corticosteroids (Prednisone, Deflazacort) | Weight gain, Cushingoid features, behavioral changes, growth suppression, bone loss, and cataracts.[7][10] Deflazacort is associated with less weight gain than prednisone.[7] |  |

## Experimental Protocols TAS-205 Phase 2 Clinical Trial (NCT02752048)

- Objective: To assess the efficacy and safety of TAS-205 in ambulatory male patients with DMD aged 5 years and older.[6][11]
- Study Design: A randomized, double-blind, placebo-controlled trial.[6][11]
- Patient Population: 36 male patients with a confirmed diagnosis of DMD.[6]
- Intervention: Patients were randomized to receive either a low dose of TAS-205 (6.67-13.33 mg/kg/dose), a high dose of TAS-205 (13.33-26.67 mg/kg/dose), or a placebo, administered orally.[6][11]
- Primary Endpoint: The change from baseline in the 6-minute walk distance (6MWD) at 24 weeks.[6][11]

## Corticosteroid Clinical Trial (Comparing Prednisone and Deflazacort)

- Objective: To compare the efficacy and safety of daily prednisone, daily deflazacort, and intermittent prednisone in boys with DMD.[8]
- Study Design: A randomized clinical trial.[8]



- Patient Population: 196 boys with DMD.[8]
- Intervention: Participants were randomized to receive daily prednisone (0.75 mg/kg), daily deflazacort (0.90 mg/kg), or intermittent prednisone (0.75 mg/kg for 10 days on and 10 days off).[8]
- Primary Endpoint: A global outcome measure that included the time taken to rise from the floor, forced vital capacity, and global satisfaction with the treatment over a 3-year period.[8]

### **Mandatory Visualization**



Click to download full resolution via product page

Caption: Mechanism of Action of TAS-205 in DMD.







Click to download full resolution via product page

Caption: Comparative Experimental Workflows.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Taiho Pharmaceutical Begins Phase III Clinical Trial with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan | 2021 | TAIHO PHARMA [taiho.co.jp]
- 4. duchenneuk.org [duchenneuk.org]







- 5. musculardystrophynews.com [musculardystrophynews.com]
- 6. Early phase 2 trial of TAS-205 in patients with Duchenne muscular dystrophy PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. musculardystrophynews.com [musculardystrophynews.com]
- 8. Effect of Different Corticosteroid Dosing Regimens on Clinical Outcomes in Boys With Duchenne Muscular Dystrophy: A Randomized Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase I study of TAS-205 in patients with DMD Institut de Myologie [institutmyologie.org]
- 10. Medical Management Duchenne Muscular Dystrophy (DMD) Diseases | Muscular Dystrophy Association [mda.org]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Benchmarking TAS-205 Against Corticosteroids for Duchenne Muscular Dystrophy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192730#benchmarking-compound-gc-205-against-known-therapeutic-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com